molecular formula C26H22ClNO5 B2565943 3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866809-53-2

3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2565943
CAS No.: 866809-53-2
M. Wt: 463.91
InChI Key: ZTQBSBMSZVNUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C26H22ClNO5 and its molecular weight is 463.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient syntheses of metabolites of related quinoline compounds have been achieved, demonstrating the utility of specific protective groups for Friedel–Crafts reactions and the Krohnke reaction for novel compound formation. These methods may offer insights into the synthesis and functionalization of 3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one (M. Mizuno et al., 2006).
  • Research on dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines provides insights into photocyclization and reaction strategies that could be relevant for modifying or understanding the reactivity of related quinoline derivatives (J. Stuart et al., 1987).

Pharmacological Potential

  • Optimization of quinolinecarbonitriles has shown potent inhibition of Src kinase activity, suggesting that similar quinoline derivatives might have therapeutic potential in targeting protein kinases involved in cancer and other diseases (D. Boschelli et al., 2001).
  • Antimalarial activities have been identified in alkoxylated and hydroxylated chalones, with structure-activity relationship analysis highlighting the importance of ring substitutions for in vitro and in vivo efficacy. This suggests a potential area of application for similar quinoline derivatives in antimalarial drug development (Mei Liu et al., 2001).

Structural and Mechanistic Insights

  • Crystal structure analyses of pharmacologically relevant compounds containing quinoline moieties have provided detailed information on their molecular conformations and interactions, which is crucial for understanding the bioactive conformation and optimizing drug design (Nicholas D. Watermeyer et al., 2009).

Anticancer Activity

  • Synthesis and evaluation of quinolin-4-one analogs have identified compounds with selective and potent inhibitory activity against certain cancer cell lines, indicating the potential for developing new anticancer agents from quinoline derivatives (Chien‐Ting Chen et al., 2011).

Properties

IUPAC Name

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5/c1-31-19-10-4-16(5-11-19)14-28-15-21(25(29)17-6-8-18(27)9-7-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQBSBMSZVNUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.